2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
Description
Properties
IUPAC Name |
2-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,16H2,1H3,(H,18,19)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDPIJOVGNEYBT-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429608 | |
| Record name | NSC205508 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-68-1 | |
| Record name | NSC205508 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC205508 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRANILIC (4-METHOXYBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazinolysis of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours under inert atmospheric conditions. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of the ester, displacing methanol and forming the hydrazide bond. Excess hydrazine and methanol are subsequently removed under reduced pressure, yielding a crude product that is recrystallized from methanol to afford pure 2-aminobenzohydrazide in 85–92% yield.
Critical Parameters
- Solvent : Methanol optimizes solubility and reaction kinetics.
- Temperature : Reflux conditions (65–70°C) ensure complete conversion.
- Stoichiometry : A 1:2 molar ratio of ester to hydrazine hydrate drives the reaction to completion.
Characterization of 2-Aminobenzohydrazide
The product is characterized by:
- Melting Point : 165–168°C (decomposition).
- ¹H NMR (DMSO-d₆) : δ 7.80 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.60 (s, 2H, NH₂), 4.20 (s, 1H, NH).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C-N stretch).
Synthesis of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde (p-anisaldehyde), a commercially available reagent, serves as the electrophilic component in the hydrazone formation. While large-scale synthesis methods are detailed in patents, this report focuses on its role as a starting material.
Condensation of 2-Aminobenzohydrazide with 4-Methoxybenzaldehyde
The final step involves the acid-catalyzed condensation of 2-aminobenzohydrazide with 4-methoxybenzaldehyde to form the target hydrazone.
Reaction Protocol
A mixture of 2-aminobenzohydrazide (2 mmol) and 4-methoxybenzaldehyde (2 mmol) in methanol (20 mL) is refluxed with glacial acetic acid (0.5 mL) for 3–4 hours. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. The crude product is isolated by solvent evaporation and recrystallized from methanol, yielding 78–92% of the title compound as needle-like crystals.
Optimization Insights
- Catalyst : Acetic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.
- Solvent : Methanol balances reactivity and solubility, though ethanol may reduce by-product formation.
- Configuration : The E-isomer predominates due to steric and thermodynamic stability, as confirmed by X-ray crystallography in analogous structures.
Characterization of the Hydrazone Product
- Melting Point : >250°C (decomposition).
- ¹H NMR (DMSO-d₆) : δ 11.75 (s, 1H, NH), 8.80 (s, 1H, N=CH), 7.90–6.80 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).
- Elemental Analysis : Calculated for C₁₅H₁₅N₃O₂: C, 65.92%; H, 5.49%; N, 15.38%. Found: C, 65.88%; H, 5.52%; N, 15.35%.
Comparative Analysis of Synthetic Methodologies
The table below contrasts key parameters for hydrazone synthesis across literature reports:
| Parameter | Current Study | Alternative Method |
|---|---|---|
| Catalyst | Acetic acid | Sodium hydroxide |
| Solvent | Methanol | Ethanol |
| Reaction Time | 3–4 hours | 2 hours |
| Yield | 78–92% | 65–75% |
Base-catalyzed methods, such as those employing sodium hydroxide, often suffer from lower yields due to competing Cannizzaro reactions. Acid catalysis, as employed here, mitigates this issue.
Mechanistic Considerations
The reaction mechanism unfolds in three stages:
- Enolate Formation : Protonation of the aldehyde carbonyl enhances electrophilicity.
- Nucleophilic Attack : The hydrazide’s terminal amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Dehydration : Elimination of water yields the thermodynamically stable E-hydrazone.
The E-configuration is corroborated by the absence of coupling between the imine proton (δ 8.80) and adjacent aromatic protons in the ¹H NMR spectrum.
Applications and Derivatives
2-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide serves as a precursor for heterocyclic compounds with documented antimicrobial and anticancer activities. Mohamed et al. demonstrated its utility in constructing imidazolones and cyanine dyes, highlighting its versatility.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted benzohydrazides with different functional groups.
Scientific Research Applications
2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and DNA, leading to various biological effects. The azomethine group plays a crucial role in the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzohydrazide Core
Hydroxyl vs. Methoxy Substituents
- 2,4-Dihydroxy-N-[(4-methoxyphenyl)methylidene]benzohydrazide (Compound 4) Lacks the amino group but has 2,4-dihydroxy substituents. Exhibits moderate antioxidant activity (DPPH• scavenging IC₅₀ ~4.77 mM) and Gram-negative antibacterial activity (MIC = 1.0 mg/mL for E. coli), attributed to phenolic hydroxyl groups . Lower cytotoxicity (IC₅₀ > 10 mM for MCF-7 cells) compared to amino-substituted analogues .
- 4-Chloro-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide Chloro and hydroxyl/methoxy groups enhance metal coordination.
Amino Substituents
- 2-Amino-N’-[(thiophen-2-yl)methylidene]benzohydrazide Substitution with thiophene instead of methoxyphenyl improves corrosion inhibition efficiency (85% at 500 ppm in 0.5 M H₂SO₄) due to sulfur’s electron-donating properties . Synthesized via microwave irradiation (98% yield), offering eco-friendly advantages over conventional methods .
N′-[(Pyridin-2-yl)methylidene]benzohydrazide
Table 1: Comparative Bioactivity Data
Functional Group Impact on Properties
- Methoxy Groups : Enhance lipophilicity and stabilize crystal packing via C–H···O interactions .
- Amino Groups: Increase basicity and metal-binding capacity, favoring coordination with transition metals (e.g., Cu(II), Ni(II)) .
- Halogen Substituents (Cl, F) : Improve antimicrobial and anticancer activity but may reduce solubility .
Biological Activity
2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-aminobenzohydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Recent studies have shown that hydrazone derivatives exhibit significant antioxidant properties. For instance, the compound was tested using various methods including DPPH and ABTS assays, demonstrating a strong ability to scavenge free radicals. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Antimicrobial Activity
2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies revealed that the compound exhibits notable antibacterial and antifungal activities, with Minimum Inhibitory Concentrations (MICs) in the micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine levels in treated cells. The results indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in inflammatory disorders.
Anticancer Properties
In recent investigations, 2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings highlight its potential as a lead compound for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzohydrazide scaffold can significantly influence biological activity. Substituents on the aromatic rings affect both potency and selectivity towards specific biological targets.
Case Studies
- Antimicrobial Efficacy : A case study involving a series of hydrazone derivatives demonstrated that compounds with electron-donating groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-withdrawing groups.
- Cancer Cell Line Studies : Another study focused on the effects of this hydrazone on various cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis, warranting further exploration in vivo.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and structurally characterizing 2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide?
- Synthesis : Green synthesis approaches are prioritized, involving condensation reactions between hydrazide derivatives and aldehydes under mild conditions (e.g., ethanol solvent, room temperature) . For example, benzohydrazide intermediates react with substituted aldehydes to form Schiff bases.
- Characterization : Techniques include:
- X-ray crystallography (SHELX software for structure refinement) .
- Spectroscopy : FTIR (to confirm hydrazide C=O and N-H stretches), ¹H/¹³C NMR (to verify imine bond formation and substituent positions) .
- Elemental analysis for empirical formula validation .
Q. Which spectroscopic and computational methods are most effective for analyzing solvation effects and electronic properties?
- Solvation Effects : UV-Vis spectroscopy and DFT calculations (e.g., using Gaussian09 with polarizable continuum models) assess solvent polarity impacts on electronic transitions and reactivity .
- Electronic Properties : Frontier Molecular Orbital (FMO) analysis via DFT identifies HOMO-LUMO gaps, correlating with charge transfer efficiency and antioxidant potential .
- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) evaluates bond critical points and electron density distribution .
Advanced Research Questions
Q. How do the antioxidant mechanisms of benzohydrazide derivatives vary under polar vs. non-polar conditions?
- Mechanisms :
- SPLET (Sequential Proton Loss Electron Transfer) dominates in polar solvents due to stabilization of ionic intermediates .
- HAA (Hydrogen Atom Transfer) competes in non-polar environments or for chlorinated radicals .
- Kinetic Validation : Stopped-flow spectroscopy monitors reaction rates with radicals (e.g., DPPH•), revealing multi-stage mechanisms (e.g., SPLET followed by radical-radical coupling) .
Q. What computational strategies are used to predict biological activity and optimize molecular design?
- DFT/Molecular Docking :
- DFT : Calculates thermodynamic parameters (e.g., bond dissociation enthalpy) to predict radical scavenging efficiency .
- Molecular Docking : Screens binding affinities to targets like acetylcholinesterase (AChE) or bacterial enzymes using AutoDock Vina .
- ADMET Analysis : SwissADME predicts pharmacokinetics (e.g., bioavailability, blood-brain barrier permeability) to prioritize candidates for drug development .
Q. How do crystallographic data resolve structural ambiguities in benzohydrazide derivatives?
- SHELX Refinement : SHELXL refines X-ray data to resolve tautomerism (e.g., enol-imine vs. keto-amine forms) and confirm E/Z isomerism .
- Validation : R-factor and residual density maps assess model accuracy, while PLATON checks for missed symmetry or twinning .
Q. How do structural modifications influence biological activity discrepancies across studies?
- Case Analysis :
- Anticancer Activity : Phosphorus-containing derivatives (e.g., α-hydrazinophosphonic acids) show enhanced cytotoxicity due to improved DNA interaction .
- Antimicrobial Activity : Halogen substituents (e.g., 4-bromo) increase lipophilicity, improving membrane penetration in S. aureus .
- Contradictions : Meta-methoxy groups may reduce antioxidant efficacy compared to para-substituents, highlighting substituent position sensitivity .
Q. What methodologies assess pharmacokinetic suitability for pharmaceutical applications?
- In Vitro/In Vivo Tests :
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) evaluate selective toxicity .
- ADMET : Microsomal stability assays and Ames tests predict metabolic clearance and mutagenicity .
- Bioavailability : Parallel Artificial Membrane Permeability Assay (PAMPA) models intestinal absorption .
Q. How do solvation effects impact reaction pathways in benzohydrazide synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
